1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine
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Overview
Description
1-Cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine is a chemical compound belonging to the piperazine class Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a cyclopentyl group and a 2,5-dimethoxybenzyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include cyclopentylamine and 2,5-dimethoxybenzyl chloride.
Reaction Conditions: The cyclopentylamine is reacted with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups such as halogens or alkyl groups. Common reagents for these reactions include halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Scientific Research Applications
1-Cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders, given its structural similarity to other bioactive piperazine derivatives.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine can be compared with other similar compounds such as:
1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine: This compound differs in the position of the methoxy groups on the benzyl ring, which can lead to differences in its chemical reactivity and biological activity.
1-(3-Chlorophenyl)piperazine: This compound contains a chlorophenyl group instead of a dimethoxybenzyl group, resulting in different chemical and biological properties.
1-(3-Trifluoromethylphenyl)piperazine: The presence of a trifluoromethyl group imparts unique chemical properties, making it distinct from this compound.
Properties
IUPAC Name |
1-cyclopentyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-21-17-7-8-18(22-2)15(13-17)14-19-9-11-20(12-10-19)16-5-3-4-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKAPOMHNSPZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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